molecular formula C21H14BrN3 B15074422 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine CAS No. 94872-87-4

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B15074422
CAS No.: 94872-87-4
M. Wt: 388.3 g/mol
InChI Key: ZNSPMOPHKPFZSK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with benzil and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazine ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the triazine ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: In materials science, it can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and diphenyl groups can influence its binding affinity and specificity. The triazine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring instead of a triazine ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also contains a bromophenyl group but is part of a pyrazoline derivative.

Uniqueness

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of both bromophenyl and diphenyl groups further enhances its versatility in various chemical reactions and applications. Its ability to participate in a wide range of reactions makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

94872-87-4

Molecular Formula

C21H14BrN3

Molecular Weight

388.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-25-21)16-9-5-2-6-10-16/h1-14H

InChI Key

ZNSPMOPHKPFZSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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